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molecular formula C9H6F2O B7879263 1,2-Difluoro-3-prop-2-ynyloxybenzene

1,2-Difluoro-3-prop-2-ynyloxybenzene

Cat. No. B7879263
M. Wt: 168.14 g/mol
InChI Key: WSCPGLHJZDIFQF-UHFFFAOYSA-N
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Patent
US08303844B2

Procedure details

115.0 g (0.88 mol) of 2,3-difluorophenol are refluxed for 3 h in 1.6 l of ethyl methyl ketone together with 118.2 ml (17.7 mol) of propargyl bromide (80% soln. in toluene) and 146.6 g (138.2 mol) of potassium carbonate. The batch is filtered, and the filter residue is washed with MTBE. The filtrate is evaporated to dryness, and the residue is purified by column chromatography (SiO2, n-heptane:MTBE=3:1).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
146.6 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[CH2:10](Br)[C:11]#[CH:12].C(=O)([O-])[O-].[K+].[K+]>CC(CC)=O>[F:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([O:9][CH2:12][C:11]#[CH:10])[C:2]=1[F:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Name
Quantity
118.2 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
146.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch is filtered
WASH
Type
WASH
Details
the filter residue is washed with MTBE
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (SiO2, n-heptane:MTBE=3:1)

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)OCC#C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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